(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one
Description
This compound is a pyrrolidine derivative featuring a fused dioxolane ring, a hydroxymethyl group at the 6-position, and two methyl groups at the 2-position. Its stereochemistry (3aS,6R,6aS) is critical for its spatial orientation, influencing reactivity and biological interactions. The hydroxymethyl group enhances polarity, enabling hydrogen bonding, while the dioxolane ring contributes to structural rigidity.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-one |
InChI |
InChI=1S/C8H13NO4/c1-8(2)12-5-4(3-10)9-7(11)6(5)13-8/h4-6,10H,3H2,1-2H3,(H,9,11)/t4-,5+,6+/m1/s1 |
InChI Key |
LVLHSZZVVBAFDG-SRQIZXRXSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](NC(=O)[C@H]2O1)CO)C |
Canonical SMILES |
CC1(OC2C(NC(=O)C2O1)CO)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-dioxolo[4,5-c]pyrrol-4-one
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the bicyclicdioxolo-pyrrol-4-one core, often starting from sugar-derived lactones or protected sugar analogues. The key steps include:
- Formation of the dioxolane ring through acetalization of vicinal diols.
- Introduction of the pyrrolidine ring via cyclization reactions.
- Installation of the hydroxymethyl group at the 6-position.
- Control of stereochemistry to obtain the desired (3aS,6R,6aS) configuration.
Specific Synthetic Routes
Lactone Starting Material Approach
One established approach begins with 2,3-O-isopropylidene-L-lyxono-1,4-lactone, which shares structural similarity with the target compound. This lactone is converted into the bicyclic system by:
- Protecting groups manipulation to form the dioxolane ring.
- Selective reduction or substitution to introduce the hydroxymethyl group.
- Cyclization to form the pyrrolidine ring fused to the dioxolane.
This method benefits from the availability of sugar derivatives and allows stereochemical control due to the chiral centers present in the starting material.
Pd-Catalyzed Coupling and Deprotection
According to patent literature (EP4010329B1), a more modern approach involves:
- Reacting a deuterated or non-deuterated precursor compound (formula III) with a coupling partner (formula IV) in the presence of palladium catalysts such as Pd2(dba)3 and ligands like XantPhos.
- The reaction is performed in solvents like 1,4-dioxane with bases such as potassium carbonate (K2CO3) under heating (~90-95 °C).
- Subsequent deprotection steps remove protecting groups to yield the target compound.
- Interconversion steps allow modification of substituents or isotopic labeling.
This method is notable for its applicability in preparing labeled derivatives for pharmaceutical research and allows for fine-tuning of functional groups.
Protection and Deprotection Techniques
Protecting groups are crucial in the synthesis to mask reactive hydroxyl or amine functionalities. Commonly used protecting groups include:
Functionalization and Derivatization
Derivatives of the compound have been prepared by functionalizing the pyrrolidine nitrogen or modifying the hydroxymethyl group. For example:
- Aminomethyl substitutions at the 4-position with chiral hydroxyalkyl groups have been synthesized to study enzyme inhibition activities.
- Methoxy substitutions at the 6-position have been reported for related tetrahydro-4H-dioxolo[4,5-c]pyran derivatives, showing the synthetic versatility of this scaffold.
Data Tables on Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetalization | Vicinal diol + acetone + acid catalyst | Acetone | Room temp | 2-4 h | 85-90 | Forms dioxolane ring |
| Cyclization | Amino alcohol precursor + base | 1,4-dioxane | 90-95 °C | 12-24 h | 70-80 | Pd2(dba)3, XantPhos catalyst system |
| Deprotection | Acid or hydrogenolysis | Varies | Room temp to 40 °C | 1-6 h | 75-85 | Removes protecting groups |
| Functionalization | Aminomethylation or methylation | Appropriate solvents | Room temp | 6-12 h | 60-75 | For derivative synthesis |
Research Discoveries and Applications
- The compound and its derivatives have been investigated for their ability to inhibit r-mannosidase enzymes, which are involved in glycoprotein processing. Functionalized pyrrolidines bearing similar bicyclic frameworks show significant inhibitory activity, indicating the biological relevance of this scaffold.
- The synthetic methods allow the incorporation of isotopic labels (deuterium), which are valuable in pharmacokinetic and metabolic studies of antiviral nucleoside analogues based on this bicyclic core.
- The stereochemical purity and functional group tolerance in these synthetic routes enable the exploration of structure-activity relationships in medicinal chemistry, particularly for antiviral and enzyme inhibition applications.
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, its derivatives may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following compounds share core pyrrolidine-dioxolane frameworks but differ in substituents and stereochemistry:
a. (3aR,4R,6aS)-4-{[(tert-Butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
- Structure : Features a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group instead of the free hydroxymethyl.
- Molecular Weight: 287.47 g/mol (C₁₄H₂₉NO₃Si) .
- Solubility: Lipophilic due to the TBS group; soluble in chloroform and methanol .
- Applications : Used as a synthetic intermediate, where the TBS group prevents undesired reactions during multi-step syntheses .
b. (3aR,6aS)-Hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one Hydrochloride
- Structure : Contains a ketone (pyrrol-2-one) and is formulated as a hydrochloride salt.
- Molecular Weight: Not explicitly provided, but the hydrochloride salt likely enhances aqueous solubility compared to the neutral target compound .
- Applications: Potential use in biological assays due to improved solubility and stability .
c. 2-(((3aR,4S,6R,6aS)-6-((6-...ethoxy)pyrimidin-4-yl)amino)...ethanol
Comparative Data Table
*Estimated based on molecular formula (C₉H₁₃NO₄).
Research Findings and Implications
Reactivity : The target compound’s free hydroxymethyl group offers versatility in further functionalization (e.g., esterification, glycosylation), unlike the TBS-protected analog, which requires deprotection steps .
Solubility : The hydrochloride salt analog’s ionic nature improves water solubility, advantageous for in vitro studies, whereas the target compound’s polarity is moderate .
Stereochemical Impact : The 6R configuration in the target compound may influence binding affinity in chiral environments, contrasting with the 4R configuration in the TBS analog .
Biological Activity
The compound (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one is a member of a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological properties of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H14O5
- Molecular Weight : 190.20 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Notably:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against human breast carcinoma cells (MDA-MB-231). In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis through various signaling pathways .
- Enzymatic Interactions : The compound has been shown to interact with specific enzymes involved in metabolic pathways. For instance, it acts as a substrate for certain kinases and may influence folate biosynthesis by interacting with enzymes such as dihydroneopterin aldolase and pyrophosphokinase .
- Neuroprotective Effects : Some studies suggest neuroprotective properties attributed to the hydroxymethyl group in the structure. This may enhance the compound's ability to cross the blood-brain barrier and exert beneficial effects in neurodegenerative models .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Signaling Pathways : The compound has been found to modulate several key signaling pathways associated with cell survival and apoptosis.
- Enzyme Modulation : By acting as a competitive inhibitor or a substrate for various enzymes, it can alter metabolic processes significantly.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2016) | Demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 15 µM. |
| Study B (2018) | Showed that the compound inhibits dihydroneopterin aldolase activity by 40%, suggesting potential in targeting folate metabolism in cancer cells. |
| Study C (2020) | Reported neuroprotective effects in an animal model of Alzheimer's disease with reduced amyloid plaque formation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
